![molecular formula C14H15NO B13622036 4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2’-position, and an amine group at the 3-position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro derivatives can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
Similar Compounds
4-Methoxy-2-methyl-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biochemical assays.
4-Methoxy-1,1’-biphenyl: Lacks both the methyl and amine groups, resulting in different chemical properties.
2-Methyl-1,1’-biphenyl: Lacks the methoxy and amine groups, affecting its reactivity and applications
Uniqueness
4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine), which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
2-methoxy-5-(2-methylphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-12(10)11-7-8-14(16-2)13(15)9-11/h3-9H,15H2,1-2H3 |
InChIキー |
VXASSYQOUCETFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



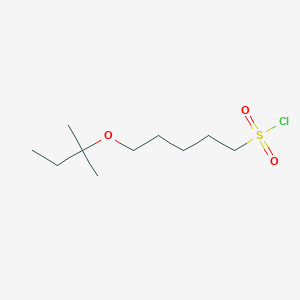
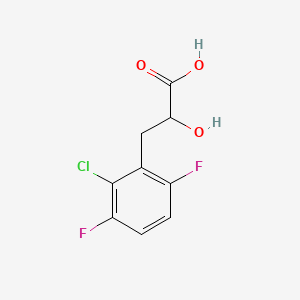
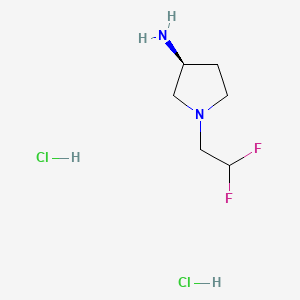
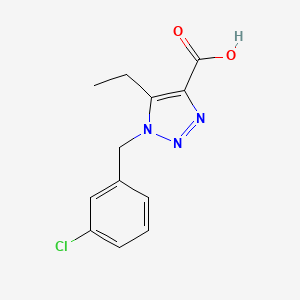
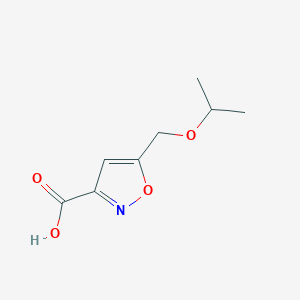
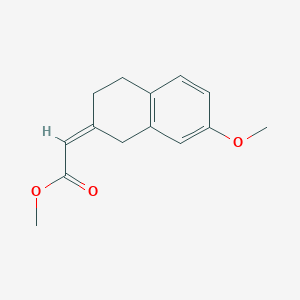
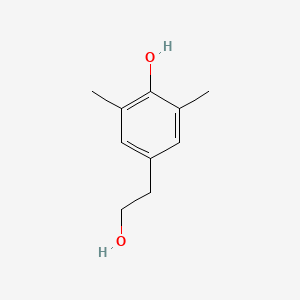

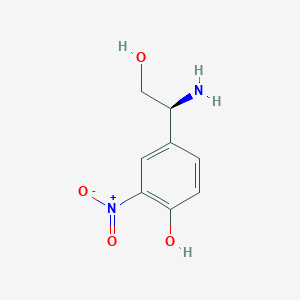
![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
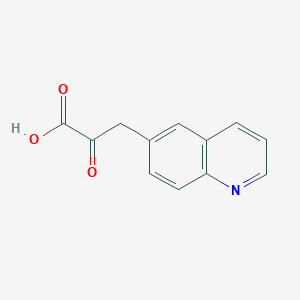

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)
